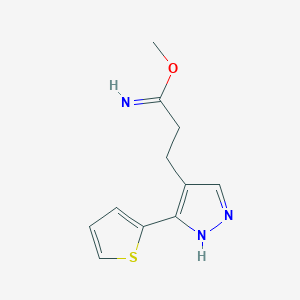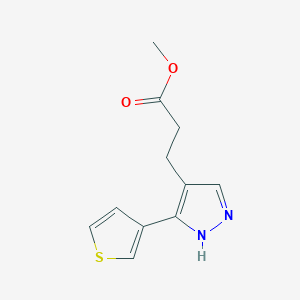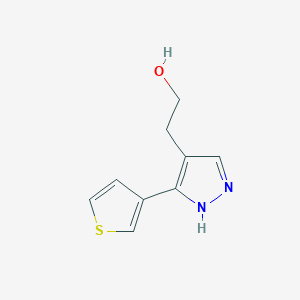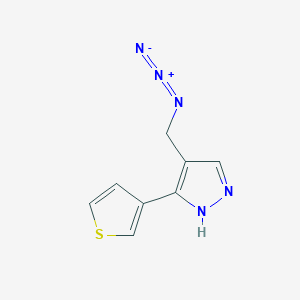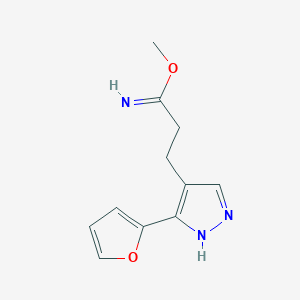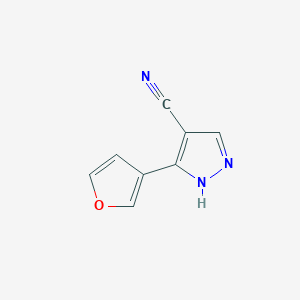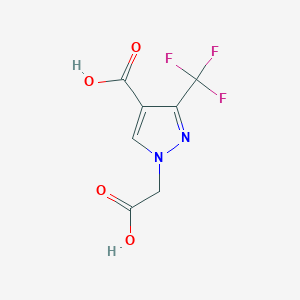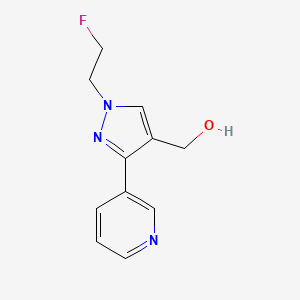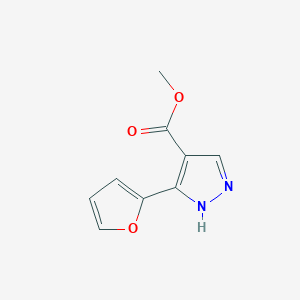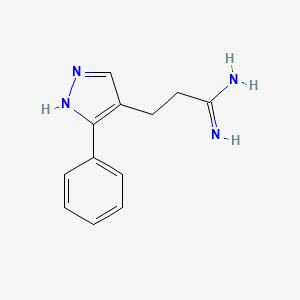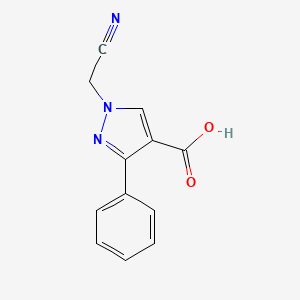
6-(3,4-Dimethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Vue d'ensemble
Description
6-(3,4-Dimethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, commonly known as 3,4-dimethyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, is a heterocyclic compound that has been extensively studied due to its potential applications in scientific research. This compound is a colorless solid that has an intense odor. It has been used as an intermediate in the synthesis of various pharmaceuticals, including antifungal agents and antiviral drugs.
Applications De Recherche Scientifique
3,4-dimethyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of antifungal agents and antiviral drugs. It has also been used as a reagent in the synthesis of other heterocyclic compounds. Additionally, this compound has been studied for its potential use as an insecticide, as it has been shown to be toxic to certain species of insects.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in the synthesis of flavins .
Pharmacokinetics
Similar compounds have shown a range of pharmacokinetic properties, including varying degrees of absorption and distribution within the body, metabolism by liver enzymes, and excretion through the kidneys .
Result of Action
Similar compounds have been known to exert a range of effects at the molecular and cellular level, including the modulation of enzyme activity and the alteration of cellular signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-(3,4-Dimethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3,4-dimethyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione in laboratory experiments has several advantages. First, the compound is relatively inexpensive and easy to obtain. Additionally, the compound is stable and can be stored for extended periods of time. Furthermore, the compound can be used in a variety of experiments, including those involving biochemical and physiological effects.
However, there are also some limitations to using this compound in laboratory experiments. First, the compound is toxic and should be handled with care. Additionally, the compound is volatile and can easily evaporate, making it difficult to store for extended periods of time. Finally, the compound can be difficult to synthesize, as it requires careful control of the reaction conditions.
Orientations Futures
The potential applications of 3,4-dimethyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione are numerous. Future research could focus on further exploring the compound's potential use as an insecticide, as well as its potential use as an inhibitor of certain enzymes. Additionally, further research could focus on exploring the compound's potential use as an anticancer agent, as well as its potential use as an analgesic. Finally, further research could focus on exploring the compound's potential use in the synthesis of other heterocyclic compounds.
Analyse Biochimique
Biochemical Properties
6-(3,4-Dimethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dopamine receptors, particularly the D4 subtype, which is linked to neurological and psychiatric conditions . The nature of these interactions involves binding to the receptor sites, potentially influencing the receptor’s activity and downstream signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with dopamine receptors can alter cyclic AMP levels within cells, affecting various cellular responses . Additionally, it may impact gene expression related to neurotransmitter regulation and synaptic plasticity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist at receptor sites, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, particularly those genes involved in neurotransmission and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to receptor desensitization or downregulation, altering its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have indicated that high doses can cause significant changes in behavior and physiological responses, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation through enzymatic reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s bioavailability and efficacy. For example, the compound may be metabolized by liver enzymes, affecting its systemic distribution and activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. This process can affect its localization and accumulation within different tissues, influencing its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interactions with other biomolecules and its overall efficacy in biochemical reactions .
Propriétés
IUPAC Name |
6-(3,4-dimethylphenyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-5-10(6-9(8)2)11-7-12(16)15(3)13(17)14-11/h4-7H,1-3H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURRDYQHVRKJKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)N(C(=O)N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



